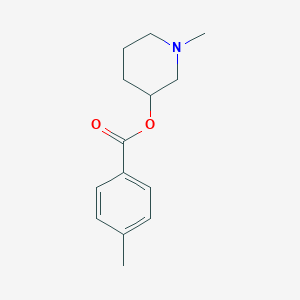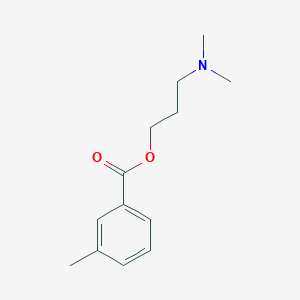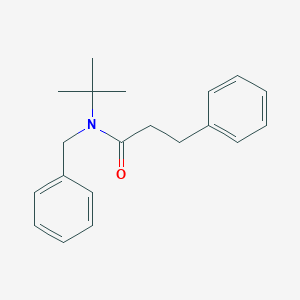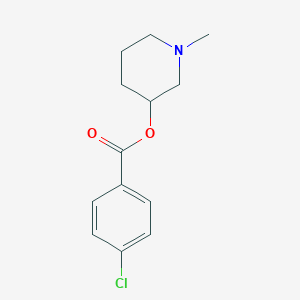![molecular formula C11H9ClN4S B295091 6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as CETT and has been synthesized using different methods. In
作用机制
The mechanism of action of CETT is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the target cells. It has also been suggested that it induces apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
CETT has been found to have different biochemical and physiological effects on the target cells. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes and proteins in bacteria and fungi, leading to their death. CETT has been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
CETT has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under different conditions. It has also been found to be effective against a wide range of microorganisms and cancer cells. However, there are also some limitations to its use in lab experiments. CETT has low solubility in water, making it difficult to use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of CETT. One direction is to explore its potential use as a drug for cancer therapy. The synergistic effect of CETT with other drugs can also be studied further. Another direction is to study the mechanism of action of CETT in more detail. The use of CETT as an insecticide and herbicide can also be explored further. The synthesis of CETT analogs with improved solubility and bioavailability can also be studied.
合成方法
The synthesis of CETT has been reported using different methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with ethyl hydrazinecarbothioamide in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with triethyl orthoformate and phosphorus oxychloride to obtain CETT. Other methods involve the use of different starting materials and catalysts.
科学研究应用
CETT has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as an insecticide and herbicide. CETT has been found to be effective against different strains of bacteria, fungi, and cancer cells. It has also been found to have a synergistic effect when used in combination with other drugs.
属性
分子式 |
C11H9ClN4S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC 名称 |
6-(2-chlorophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9ClN4S/c1-2-9-13-14-11-16(9)15-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 |
InChI 键 |
VNGXVJDWHMTADE-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
规范 SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)


![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)

![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)

![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)

